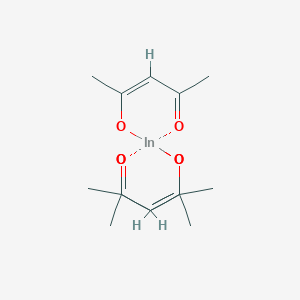

Indium(III)-tris(2,4-pentandionat)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indium(III) complexes often involves the reaction of indium salts with ligands under specific conditions. For example, allyl and 2-methylallyl indium compounds can be prepared via salt metathesis, starting from indium trichloride and a Grignard reagent, indicating a general approach to synthesizing indium complexes (Peckermann, Raabe, Spaniol, & Okuda, 2011). Similar methodologies could be adapted for the synthesis of "Indium, tris(2,4-pentanedionato)-".

Molecular Structure Analysis

The molecular structure of indium complexes can vary widely depending on the ligands involved. For instance, indium tris(thiocarbamates) exhibit a geometry that can be intermediate between octahedral and trigonal prismatic, as determined by X-ray diffraction analysis (Dutta, Jain, Chaudhury, & Tiekink, 2001). This suggests that "Indium, tris(2,4-pentanedionato)-" would also have a defined and potentially unique geometry influenced by the pentanedionate ligands.

Chemical Reactions and Properties

The chemical reactivity of indium complexes is influenced by their molecular structure and the electronic properties of the ligands. For example, indium tris(thiocarbamates) can undergo thermal decomposition to yield indium sulfide, a process that underscores the potential for indium complexes to participate in chemical transformations leading to valuable materials (Dutta, Jain, Chaudhury, & Tiekink, 2001).

Physical Properties Analysis

The physical properties of indium complexes, such as solubility, melting point, and volatility, are crucial for their application in various fields. While specific data on "Indium, tris(2,4-pentanedionato)-" is not available, studies on related complexes provide a basis for understanding the potential physical characteristics of indium coordination compounds.

Chemical Properties Analysis

Indium complexes exhibit a range of chemical properties, including redox behavior, ligand exchange reactions, and coordination geometry transitions. The electronic structure and ligand environment play significant roles in defining these properties. For instance, the electronic effects in trivalent indium complexes with dithiocarbamato ligands have been shown to influence geometric distortions, highlighting the complex interplay between structure and reactivity (Sivagurunathan, Ramalingam, & Rizzoli, 2014).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Indium(III)-tris(2,4-pentandionat) wird in verschiedenen chemischen Syntheseverfahren eingesetzt . Es wird häufig bei der Herstellung anderer Indiumverbindungen eingesetzt .

Katalyse

Indium(III)-Komplexe, einschließlich Indium(III)-tris(2,4-pentandionat), wurden als Katalysatoren in Mehrkomponenten-Kupplungsreaktionen, konjugierten Additionen, Cycloadditionsreaktionen und aromatischen Funktionalisierungen eingesetzt .

Materialwissenschaft

In der Materialwissenschaft wird Indium(III)-tris(2,4-pentandionat) bei der Synthese von indiumhaltigen Materialien verwendet . Diese Materialien finden Anwendung in verschiedenen Bereichen wie Elektronik und Photonik .

Modulation des Elektrolytabbaus

Indium(III)-tris(2,4-pentandionat) wurde verwendet, um den Elektrolytabbau an Elektrodenoberflächen zu modulieren . Diese Anwendung ist besonders relevant im Bereich der Energiespeicherung und Batterietechnologie .

Organometallchemie

In der Organometallchemie wird Indium(III)-tris(2,4-pentandionat) als Vorläufer für die Synthese anderer organometallischer Verbindungen verwendet .

Chelatkomplexbildung

Indium(III)-tris(2,4-pentandionat) bildet besonders stabile und nützliche Chelatkomplexe mit einer Vielzahl von Metallen . Diese Komplexe finden Anwendung in verschiedenen Bereichen, darunter Katalyse und Materialwissenschaft

Safety and Hazards

“Indium, tris(2,4-pentanedionato)-” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

Wirkmechanismus

Target of Action

Indium, tris(2,4-pentanedionato)-, also known as Indium (III) acetylacetonate, is a metal-organic compound

Mode of Action

The mode of action of Indium, tris(2,4-pentanedionato)- is complex and depends on the specific context of its use. For instance, in the field of materials science, it’s used for its ability to form stable complexes with a variety of metals . The ligands in these preparations are the anions of 2,4-pentanedione . The Z isomer of the enolate has a highly favorable geometry for complexation .

Result of Action

In the context of lithium-ion batteries, it’s known to modulate electrolyte decomposition on negative electrodes . This compound uniquely alters charge transfer across the electrode surface, facilitated by high or low work function layer .

Action Environment

The action, efficacy, and stability of Indium, tris(2,4-pentanedionato)- can be influenced by various environmental factors. For instance, in lithium-ion batteries, the exposure of graphite surface to the electrolyte is minimized by an interlayer during cycling . The interlayer possesses a higher work function than lithiated graphite and suppresses further electrolyte decomposition on graphite .

Eigenschaften

IUPAC Name |

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]indiganyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCWFYBFZIXHE-LNTINUHCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[In](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21InO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

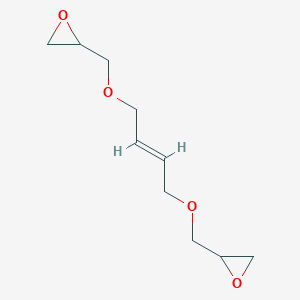

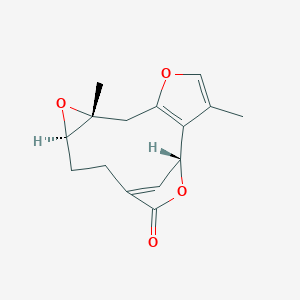

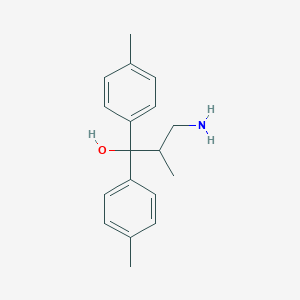

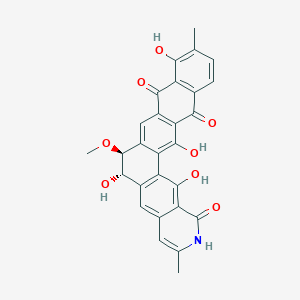

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)